molecular formula C19H15FN4O3S B2552808 methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 1105236-30-3

methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2552808
CAS No.: 1105236-30-3
M. Wt: 398.41
InChI Key: FCIPUZMUIIMGCR-UHFFFAOYSA-N
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Description

Methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused pyrazolo[3,4-d]pyridazine core. Key structural elements include:

  • A 4-fluorophenyl group at position 1 of the pyrazolo-pyridazine ring.
  • A methyl group at position 2.
  • A thioether linkage (-S-CH2-) connecting the pyridazine ring to a furan-2-carboxylate ester.

Its design incorporates sulfur and fluorine atoms, which are common in bioactive molecules for enhancing pharmacokinetic properties and target binding .

Properties

IUPAC Name

methyl 5-[[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S/c1-11-15-9-21-24(13-5-3-12(20)4-6-13)17(15)18(23-22-11)28-10-14-7-8-16(27-14)19(25)26-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIPUZMUIIMGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(4-Fluorophenyl)-4-Acetylsydnone

4-Acetyl-3-(4-fluorophenyl)sydnone (2a ) is synthesized by nitrosation of 4-fluorophenylhydrazine with acetic anhydride, followed by cyclization in concentrated sulfuric acid. Key spectral data include:

  • IR : 1750 cm⁻¹ (C═O stretch of sydnone)
  • ¹H NMR : δ 7.57–7.69 (m, aromatic protons), 2.32 (s, CH₃)

Microwave-Assisted Pyridazinone Formation

Reaction of 2a with phenylhydrazine under microwave irradiation (150 W, 120°C, 5–8 min) in DMF/POCl₃ generates the pyrazolo[3,4-d]pyridazin-7(6H)-one core via Vilsmeier-Haack intermediate formation. Microwave conditions enhance yields to 94% compared to 72% under conventional heating. The critical intermediates involve:

  • Formation of aldehyde 5a-l through POCl₃-mediated formylation
  • Intramolecular cyclization with elimination of CO₂ and H₂O

Thiolation at Position 7

Introducing the thiol group at position 7 requires careful modification of established procedures.

Chlorination and Thiol Displacement

The pyridazin-7(6H)-one intermediate undergoes chlorination using PCl₅ in refluxing toluene, yielding 7-chloro-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazine. Subsequent treatment with thiourea in ethanol/water (3:1) at 80°C for 6 h provides the 7-mercapto derivative.

Optimization Data :

Reagent Temp (°C) Time (h) Yield (%)
PCl₅ 110 4 85
Thiourea 80 6 78

Synthesis of Methyl 5-(Chloromethyl)furan-2-carboxylate

The furan component derives from MnO₂-mediated oxidation of furfural derivatives.

Oxidative Esterification

Furfural (10 mmol) reacts with sodium cyanide (0.4 equiv) and MnO₂ (2 equiv) in methanol at 40°C for 12 h, yielding methyl 5-formylfuran-2-carboxylate. Reduction with NaBH₄ followed by chlorination with SOCl₂ produces methyl 5-(chloromethyl)furan-2-carboxylate in 68% overall yield.

Characterization :

  • ¹H NMR : δ 7.38 (d, J = 3.7 Hz, H-3), 4.62 (s, CH₂Cl)
  • MS : m/z 188 [M]⁺

Thioether Coupling

The final assembly employs nucleophilic displacement of chloride by the pyridazin-7-thiolate.

Base-Mediated SN2 Reaction

Methyl 5-(chloromethyl)furan-2-carboxylate (1.2 equiv) reacts with 7-mercaptopyridazine (1.0 equiv) in DMF containing K₂CO₃ (2.0 equiv) at 60°C for 8 h. The reaction achieves 82% yield after recrystallization from ethanol/water.

Comparative Analysis :

Base Solvent Temp (°C) Yield (%)
K₂CO₃ DMF 60 82
NaOH EtOH 78 67
DBU THF 50 73

Structural Characterization

The target compound exhibits distinctive spectral features:

  • IR : 1725 cm⁻¹ (ester C═O), 1632 cm⁻¹ (pyridazinone C═O)
  • ¹H NMR :
    • δ 8.42–9.72 (pyrazole C-H)
    • δ 7.36–7.70 (aromatic protons)
    • δ 4.85 (s, SCH₂)
  • ¹³C NMR : 166.5 (ester COO), 160.1 (C-F coupling)

Process Optimization Strategies

Microwave Acceleration

Adapting the microwave protocol from pyridazinone synthesis, the thioether coupling step under 100 W irradiation reduces reaction time from 8 h to 35 min with 87% yield.

Solvent Effects

Polar aprotic solvents (DMF, DMAc) enhance nucleophilicity of the thiolate, while ethereal solvents favor slower, more controlled reactions for heat-sensitive intermediates.

Challenges and Solutions

  • Thiol Oxidation : Conduct reactions under nitrogen with 1% ascorbic acid additive to prevent disulfide formation
  • Regioselectivity : Use bulky bases (DIPEA) to minimize O-alkylation byproducts
  • Purification : Combine silica gel chromatography with recrystallization from ethanol/chloroform (3:1) for >99% purity

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.

  • Reduction: : The nitro or keto groups in intermediates may be reduced to amines or alcohols, respectively.

  • Substitution: : Halogen substitution reactions are possible, especially on the fluorophenyl ring.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

Major products from these reactions include various oxidized or reduced derivatives, which may possess different pharmacological properties.

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate serves as a versatile intermediate for synthesizing more complex molecules. It can be utilized in various organic synthesis reactions, facilitating the development of novel compounds with desired properties.

Biology and Medicine

The compound has shown promise in biological research, particularly in medicinal chemistry. Its potential applications include:

  • Anti-inflammatory agents : Preliminary studies indicate that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer activity : Research suggests that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer drug.
  • Antimicrobial properties : The unique structure allows it to interact with microbial targets, potentially leading to new antimicrobial therapies.

Industrial Applications

In industrial settings, derivatives of this compound may be used in the development of advanced materials with specific functionalities. Its ability to form stable bonds with various substrates makes it suitable for applications in coatings and polymers.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Activity : A study published in Pharmacology Research demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro and in vivo models .
  • Anticancer Properties : Research featured in Journal of Medicinal Chemistry showed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines .
  • Antimicrobial Effects : A recent investigation highlighted its efficacy against resistant bacterial strains, suggesting its potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action for methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into binding sites, inhibiting or activating specific biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Pyrazolo-Pyridazine vs. Pyrazolo-Pyrimidine

  • Target Compound : Pyrazolo[3,4-d]pyridazine (two adjacent nitrogen atoms in the pyridazine ring).
  • Patent Compound (Example 62) : Pyrazolo[3,4-d]pyrimidine (nitrogen atoms at positions 1 and 3) .
Feature Target Compound Patent Compound (Example 62)
Core Structure Pyrazolo[3,4-d]pyridazine Pyrazolo[3,4-d]pyrimidine
Nitrogen Arrangement Adjacent (positions 2 and 3) Non-adjacent (positions 1 and 3)
Electronic Effects Higher electron deficiency Moderate electron deficiency
Potential Applications Not specified Likely kinase inhibition (implied by patent context)

Key Insight : The pyridazine core may confer greater metabolic stability compared to pyrimidine due to its electron-deficient nature, though this depends on substituent effects .

Substituent Analysis

Fluorophenyl Groups

  • Target Compound : 4-Fluorophenyl at position 1.
  • Compounds : 4-Fluorophenyl in pyrazoline derivatives (e.g., compound 1: 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) .
Property Target Compound Compounds
Fluorine Position Para-substitution Para-substitution
Role Enhances lipophilicity, metabolic stability Similar role in pyrazoline derivatives

Thioether vs. Sulfinyl/Sulfonyl Groups

  • Target Compound : Thioether (-S-CH2-) linkage.
  • Compounds (Fipronil) : Sulfinyl (-SO-) and trifluoromethyl groups .
Group Target Compound Fipronil
Sulfur Oxidation State Thioether (S⁰) Sulfinyl (S⁺)
Biological Impact Lower metabolic oxidation risk Higher reactivity (pesticidal activity)
Ester Functionalization
  • Target Compound : Methyl furan-2-carboxylate.
  • Patent Compound (Example 62) : Methyl thiophene-3-carboxylate .
Ester Group Target Compound Patent Compound
Heterocycle Furan (oxygen-containing) Thiophene (sulfur-containing)
Electronic Effects Electron-rich (furan) Moderately electron-rich (thiophene)
Bioavailability Improved solubility (furan) Enhanced membrane permeability (thiophene)

Research Findings and Implications

Structural Characterization

This suggests that similar methods could confirm the target compound’s conformation, particularly the planarity of the pyrazolo-pyridazine core .

Biological Activity

Methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core, which has been associated with various biological activities. The synthesis of similar pyrazolo derivatives has been explored extensively, demonstrating their potential as anticancer agents and enzyme inhibitors. For example, pyrazolo derivatives have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial targets in cancer therapy .

Biological Activity

1. Anticancer Properties:
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine exhibit potent antitumor activity. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation in various assays. A notable study reported that certain pyrazolo derivatives inhibited FGFR signaling pathways, leading to reduced tumor growth in xenograft models . The compound may share similar mechanisms due to its structural similarities.

2. Mechanism of Action:
The biological activity of this compound likely involves interactions with specific molecular targets within cells. The fluorophenyl group can engage hydrophobic interactions with protein pockets, while the furan and carboxylate functionalities may participate in hydrogen bonding with amino acid residues, influencing enzyme and receptor activities .

Case Studies

Several studies have highlighted the biological effects of related compounds:

Study Compound Activity IC50 Value
Xia et al. (2022)1-arylmethyl-3-aryl-1H-pyrazole derivativesAntitumor49.85 µM
Fan et al. (2022)Hydroxypropyl-pyrazole derivativesCytotoxicity against A5490.39 µM
Cankara et al. (2020)Pyrazole amide derivativesCytotoxicity against HCT1161.1 µM

These studies demonstrate the potential efficacy of pyrazolo derivatives in cancer treatment, suggesting that this compound may exhibit similar properties.

Q & A

Q. What are the established synthetic routes for methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the pyrazolo[3,4-d]pyridazine core via cyclocondensation of hydrazine derivatives with diketones or ketoesters. For example, phenylhydrazine reacts with ethyl acetoacetate to form pyrazole intermediates, as demonstrated in pyrazole-4-carboxylate syntheses .
  • Thioether linkage : Introduction of the thio-methyl group via nucleophilic substitution. KOH in dioxane/water mixtures is often used to activate the pyridazine ring for thiolation, as seen in analogous pyridazinone syntheses .
  • Esterification : Final coupling of the furan-2-carboxylate moiety using methyl chloroformate or DCC-mediated esterification.

Q. Key intermediates :

1-(4-Fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

5-(Chloromethyl)furan-2-carboxylic acid methyl ester

Q. Which spectroscopic methods are critical for structural elucidation of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the pyrazolo[3,4-d]pyridazine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and the furan-2-carboxylate moiety (δ 6.3–7.1 ppm for furan protons). The thio-methyl linker appears as a singlet near δ 4.2–4.5 ppm .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+^+ expected for C21_{21}H16_{16}FN4_4O3_3S: 447.0922).
  • X-ray crystallography : Resolves regioselectivity in pyridazine substitution, as shown in studies of fluorophenyl-pyrazoline derivatives .

Q. How can researchers assess the purity of this compound during synthesis?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • TLC : Silica gel plates using ethyl acetate/hexane (3:7) with visualization under UV or iodine vapor.
  • Melting point : Sharp melting points (>200°C) indicate purity, as seen in structurally related pyridazinones .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyridazine functionalization be addressed?

Regioselective substitution at the 7-position of the pyridazine ring is critical. Strategies include:

  • Directing groups : Use of electron-withdrawing groups (e.g., methyl at position 4) to activate the 7-position for nucleophilic thiolation .
  • Protection/deprotection : Temporarily blocking reactive sites (e.g., using tert-butyl groups) to control substitution patterns, as seen in pyrazole syntheses .
  • Theoretical modeling : DFT calculations predict electrophilic susceptibility, guiding reagent selection .

Q. What experimental approaches resolve contradictions in biological activity data for this compound?

  • Dose-response assays : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-target profiling : Use kinase or receptor panels to rule out cross-reactivity, as done for pyrazolo-pyrimidine analogs .
  • Metabolic stability tests : Incubate with liver microsomes to assess if rapid degradation explains inconsistent cellular vs. in vitro activity .

Q. How can in-silico methods optimize the pharmacokinetic profile of this compound?

  • ADMET prediction : Tools like SwissADME calculate logP (target ~2.5–3.5 for blood-brain barrier penetration) and PSA (<90 Ų for oral bioavailability).
  • Molecular docking : Simulate binding to target proteins (e.g., phosphodiesterases) using PyMOL or AutoDock, leveraging crystal structures of related inhibitors .
  • QSAR modeling : Correlate structural features (e.g., fluorine substitution, furan ring planarity) with activity data to prioritize derivatives .

Q. What strategies mitigate degradation during long-term storage?

  • Storage conditions : Keep at –20°C in amber vials under argon, as recommended for sulfhydryl-containing heterocycles .
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to prevent oxidation.
  • Lyophilization : Convert to a stable powder form, as done for pyrazoline carboxylates .

Data Contradiction Analysis Example

Scenario : Conflicting IC50_{50} values in enzymatic vs. cell-based assays.
Resolution :

Check assay conditions : Ensure consistent pH (7.4), temperature (37°C), and ATP concentrations (1 mM for kinase assays).

Evaluate membrane permeability : Use Caco-2 cell monolayers to measure Papp_{app}. Low permeability (<1 × 106^{-6} cm/s) may explain reduced cellular activity .

Confirm target engagement : Employ cellular thermal shift assays (CETSA) to verify intracellular target binding .

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